molecular formula C18H22N2O4S2 B2556877 Methyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate CAS No. 895262-99-4

Methyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate

Cat. No. B2556877
CAS RN: 895262-99-4
M. Wt: 394.5
InChI Key: ZONISTFUZMAWBM-UHFFFAOYSA-N
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Description

The compound appears to contain a thiophene ring, a sulfonyl group, a carboxylate group, and a piperazine ring with a 2,3-dimethylphenyl group . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiophene and piperazine rings, along with the sulfonyl and carboxylate groups, would likely contribute to the compound’s overall shape and electronic structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the thiophene ring, the sulfonyl group, and the piperazine ring. These groups could potentially undergo a variety of chemical reactions, depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl and carboxylate groups could affect the compound’s solubility in different solvents .

Scientific Research Applications

Synthesis and Chemical Characterization

A novel thieno[2,3-d]pyrimidine compound, showcasing a structure related to the chemical , was synthesized from methyl 2-aminothiophene-3-carboxylate. This process involved cyclization, chlorination, substitution with piperazine, and amidation, highlighting a method for creating compounds with potential biological activity (Chen et al., 2014).

Anticancer Applications

Research has explored the anticancer activity of compounds with structures similar to the given chemical, particularly those with a piperazine substituent. These compounds demonstrated effectiveness against various cancer cell lines, indicating the potential of such molecules in developing new anticancer therapies (Turov, 2020).

Antiproliferative Activity

A series of derivatives, including those with the piperazin-1-yl moiety, were synthesized and showed antiproliferative activity against human cancer cell lines. This suggests the chemical's core structure may contribute to developing potential anticancer agents (Mallesha et al., 2012).

Crystal Engineering

The crystallographic characterization of bis-thiourea derivatives from N,N′-bis(3-aminopropyl)piperazine highlights the role of such compounds in crystal engineering. Their stable intramolecular hydrogen bonding pattern and ability to form spiral-like structures could inform the design of novel materials with specific properties (Paisner et al., 2010).

Interaction with Amines

The interaction of thiophene compounds with amines, including piperazine, results in various reaction products, further illustrating the chemical versatility and potential application in synthesizing new compounds with desired properties (Efremova et al., 2013).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This could include studies on its reactivity, its interactions with biological targets, and its potential uses in fields like medicinal chemistry or materials science .

properties

IUPAC Name

methyl 3-[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S2/c1-13-5-4-6-15(14(13)2)19-8-10-20(11-9-19)26(22,23)16-7-12-25-17(16)18(21)24-3/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONISTFUZMAWBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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